PROTAC ERR

Targeted Protein Degradation ERRα Linker Optimization

Problem: Traditional ERRα inhibitors only block signaling, leaving the protein scaffold intact and failing to recapitulate true loss-of-function phenotypes. Solution: PROTAC ERRα Degrader-3 (CAS 2306388-65-6) drives complete, proteasome-dependent ERRα ablation with high isoform selectivity. Key outcomes: • >80% ERRα degradation at 30 nM, >95% at 100 nM in breast cancer cells • IC50 12.67 nM for ERRα-PGC-1α disruption • No activity against ERRβ/ERRγ, ensuring phenotype specificity • Suppresses downstream targets ATP5B, MCAD, PDK4 within 24 h Ideal for TNBC target validation, transcriptional network mapping, and benchmarking degradation vs. inhibition pharmacology. Available in mg to g quantities with global shipping.

Molecular Formula C47H50F6N6O7S
Molecular Weight 957.0 g/mol
Cat. No. B8195978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC ERR
Molecular FormulaC47H50F6N6O7S
Molecular Weight957.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)O
InChIInChI=1S/C47H50F6N6O7S/c1-27-40(67-26-57-27)30-12-9-28(10-13-30)23-56-43(63)36-21-34(60)24-59(36)44(64)41(45(2,3)4)58-39(61)8-6-7-17-55-42(62)32(22-54)18-29-11-16-37(38(19-29)65-5)66-25-31-14-15-33(46(48,49)50)20-35(31)47(51,52)53/h9-16,18-20,26,34,36,41,60H,6-8,17,21,23-25H2,1-5H3,(H,55,62)(H,56,63)(H,58,61)/b32-18+/t34-,36+,41-/m1/s1
InChIKeyPOTUUCUOBIVSIX-BDUCEWPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC ERRα Degraders Overview


PROTAC ERRα degrader compounds are heterobifunctional molecules that induce the proteasome-dependent degradation of estrogen-related receptor alpha (ERRα), an orphan nuclear receptor implicated in cancer metabolism and progression. These compounds typically consist of an ERRα-binding warhead tethered via a linker to an E3 ubiquitin ligase ligand [1]. By facilitating polyubiquitination of ERRα, PROTACs drive its selective elimination from cells, offering a catalytic, event-driven pharmacology distinct from conventional occupancy-based inhibition [2]. This class of molecules represents a strategic advancement in targeting nuclear receptors, as they can overcome limitations associated with small-molecule inverse agonists or antagonists that only block signaling pathways without removing the protein scaffold itself [3].

Targeted ERRα protein degradation studies
Catalytic, event-driven pharmacology models
Loss-of-function research requiring complete protein ablation

Risks of Generic Substitution for PROTAC ERRα Degrader-3


Generic substitution of PROTAC ERRα Degrader-3 with structurally similar ERRα inverse agonists or alternative PROTACs poses significant risks to experimental reproducibility. While many compounds can bind ERRα, only those with a carefully optimized linker length and E3 ligase recruitment geometry can form a stable ternary complex that efficiently ubiquitinates the target [1]. For instance, varying the linker by even a single carbon atom can drastically alter degradation efficiency, with some analogs showing less than 10% degradation at 100 nM compared to >95% for the optimal compound [1]. Furthermore, certain inverse agonists like XCT790 block ERRα function but do not degrade the protein, failing to phenocopy the complete loss-of-function effects essential for studying ERRα biology or for therapeutic modeling [2]. Substituting with a non-isoform-selective degrader could also confound results by eliminating ERRβ or ERRγ, which share high homology but have distinct roles .

Linker composition and length critically alter degradation efficiency; analogs may show >10-fold reduction.
Inverse agonists (e.g., XCT790) block function without protein removal, failing to replicate complete loss-of-function.
Non-isoform-selective degraders may deplete ERRβ/ERRγ, confounding ERRα-specific pathway analysis.

PROTAC ERRα Degrader-3 Comparative Data


Degradation Potency vs. Next-Best Analog

PROTAC ERRα Degrader-3 (compound 6c) achieves 96% degradation of ERRα at 100 nM after 4 hours, outperforming its closest structural analog 6g, which has a linker of identical length but different composition. Under identical assay conditions, compound 6g achieves only 92% degradation [1]. The potency difference is more pronounced at lower concentrations, where 6c induces 83% degradation at 30 nM, while 6g achieves 79% [1].

Degradation Efficiency
Head-to-head
96% vs 92%
PROTAC ERRα Degrader-3 vs analog 6g
at 100 nM, 4 h in MDA-MB-231; Western blot, n≥3
Reported marginal improvement may reduce experimental noise in knockdown consistency
4% absolute difference; concentration-dependent
Targeted Protein Degradation ERRα Linker Optimization

Target Engagement Affinity vs. Parent Ligand

The ERRα-binding moiety within PROTAC ERRα Degrader-3 demonstrates potent target engagement with an IC50 of 12.67 nM in a TR-FRET assay measuring disruption of the ERRα/PGC-1α interaction [1]. This represents only a modest ~2.2-fold reduction in affinity compared to the parent ERRα inverse agonist ligand 2 (IC50 = 5.67 nM) [2], confirming that conjugation of the VHL ligand and linker does not severely compromise binding to the target protein. The retained affinity ensures efficient ternary complex formation and subsequent degradation.

Target Affinity
Cross-study comparable
IC50 12.67 nM
TR-FRET assay; ERRα/PGC-1α interaction disruption
Retained target engagement supports ternary complex formation
2.2-fold reduction vs parent ligand IC50 5.67 nM
Target Engagement ERRα TR-FRET

Isoform Selectivity vs. ERRβ and ERRγ

PROTAC ERRα Degrader-3 selectively degrades ERRα without affecting the closely related isoforms ERRβ or ERRγ. At a concentration of 30 nM, which induces >80% degradation of ERRα, the compound shows no activity against ERRβ and ERRγ proteins . This high isoform selectivity is not guaranteed across all ERRα-targeting PROTACs, as some analogs exhibit off-target degradation due to subtle differences in linker design or warhead selectivity. The selectivity profile of PROTAC ERRα Degrader-3 allows for unambiguous interpretation of ERRα-specific biology.

Isoform Selectivity
Class-level inference
>80% ERRα degradation; no detectable ERRβ/γ activity
Cellular assay at 30 nM; supplier data, independent validation advised
Selectivity context requires per-batch verification
Source review recommended; cell line details not specified
Isoform Selectivity ERRα Nuclear Receptors

Cellular Potency and Downstream Target Engagement

PROTAC ERRα Degrader-3 exhibits potent cellular activity, with effective ERRα degradation observed at concentrations as low as 3.0 nM after 4 hours of treatment in MDA-MB-231 cells . This high potency translates to robust downstream effects, as evidenced by the efficient reduction of ERRα target gene products ATP5B, MCAD, and PDK4 after 24 hours of treatment . This contrasts with simple inverse agonists like XCT790 (IC50 = 61.3 nM), which block transcriptional activity but do not eliminate the protein, and often require higher concentrations to achieve comparable functional inhibition [1].

Cellular Potency
Cross-study comparable
Degradation effective at 3 nM
vs XCT790 inverse agonist IC50 61.3 nM (no degradation)
4 h treatment; 24 h target gene suppression (ATP5B, MCAD, PDK4) in MDA-MB-231
Supports low-concentration target engagement and pathway-response studies
Catalytic mechanism enables functional knockdown at lower concentrations
Cell-Based Assays ERRα Pharmacodynamics

PROTAC ERRα Degrader-3 Research Applications


Target Validation in Breast Cancer Models

PROTAC ERRα Degrader-3 is ideally suited for loss-of-function studies requiring complete and specific ERRα ablation. The compound's ability to achieve >80% degradation at 30 nM and its inactivity toward ERRβ/ERRγ [1] ensure that observed phenotypic changes in breast cancer cell lines (e.g., MCF-7, MDA-MB-231) can be confidently attributed to ERRα loss. This is particularly valuable for validating ERRα as a therapeutic target in triple-negative breast cancer (TNBC), where its role is context-dependent and not fully understood . The efficient degradation of ERRα at low nanomolar concentrations allows for long-term cell viability and colony formation assays without confounding off-target effects.

ERRα-Dependent Gene Regulation Studies

The compound enables precise dissection of ERRα's transcriptional network. By achieving potent degradation at 3 nM and confirming downstream suppression of canonical target genes such as ATP5B, MCAD, and PDK4 within 24 hours [1], PROTAC ERRα Degrader-3 provides a clean experimental system for RNA-seq or ChIP-seq analyses. This is a critical advantage over inverse agonists like XCT790, which only partially suppress transcriptional activity and do not remove the protein scaffold, potentially leaving non-canonical functions intact . Researchers can use PROTAC ERRα Degrader-3 to generate high-confidence, time-resolved maps of ERRα-dependent gene expression.

Degradation vs. Inhibition Pharmacology

PROTAC ERRα Degrader-3 serves as a benchmark tool for comparing event-driven (degradation) pharmacology with occupancy-driven (inhibition) pharmacology. Its well-characterized activity profile—96% degradation at 100 nM, IC50 of 12.67 nM for binding [1]—allows for side-by-side evaluation with the parent inverse agonist (IC50 5.67 nM) or other inhibitors. Such comparative studies can reveal differential effects on downstream signaling, cellular metabolism, or drug resistance mechanisms, providing insights into the therapeutic potential of targeted protein degradation for ERRα-driven pathologies.

PROTAC Linker Chemistry Optimization

The compound represents an optimized 'sweet spot' in PROTAC linker design for ERRα. The systematic SAR study showing that the butylene linker in compound 6c yields superior degradation (96% at 100 nM) compared to shorter or longer alkyl linkers or PEG-based linkers [1] provides a critical reference point. Researchers developing next-generation ERRα PROTACs or studying PROTAC design principles can use PROTAC ERRα Degrader-3 as a positive control to benchmark the degradation efficiency of novel linkers, E3 ligase ligands, or warheads. Its well-defined degradation kinetics and dose-response provide a reliable standard for assay development and optimization.

Application
Selection Property
Validation Focus
ERRα loss-of-function in TNBC models
Selective ERRα degradation at nanomolar concentrations; inactive toward ERRβ/ERRγ
Phenotypic readouts (viability, colony formation) in MDA-MB-231, MCF-7
Transcriptional network mapping
Rapid target gene suppression (ATP5B, MCAD, PDK4) within 24 h
RNA-seq / ChIP-seq for ERRα-dependent gene expression
Comparative degradation vs. inhibition pharmacology
Well-characterized degradation efficiency and binding affinity
Differential signaling and metabolism endpoint comparison
PROTAC linker design reference
Reported optimal linker length for high degradation efficiency
Positive control for novel ERRα degrader assay development
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